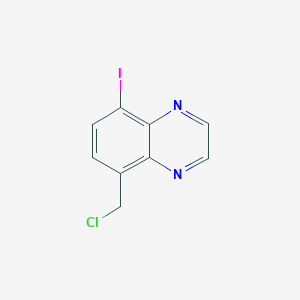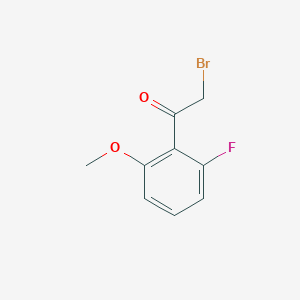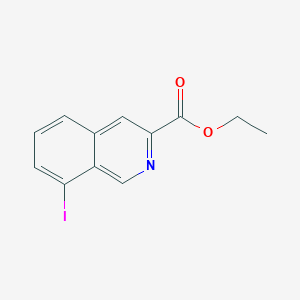
3-(5-Chloropyrimidin-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloropyrimidin-2-yl)propanenitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyrimidin-2-yl)propanenitrile typically involves the reaction of 5-chloropyrimidine with a suitable nitrile compound. One common method is the reaction of 5-chloropyrimidine with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloropyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oximes or amides depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
3-(5-Chloropyrimidin-2-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.
Agriculture: Pyrimidine derivatives are used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with nucleic acids, affecting DNA or RNA synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but different biological properties.
5-Bromopyrimidine: Another halogenated pyrimidine with distinct chemical and biological activities.
3-(2-Chloropyrimidin-5-yl)propanenitrile: A structural isomer with different substitution patterns on the pyrimidine ring.
Uniqueness
3-(5-Chloropyrimidin-2-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
3-(5-chloropyrimidin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2 |
Clave InChI |
FEMJEAOGMJCHMB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)


![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)

![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)


